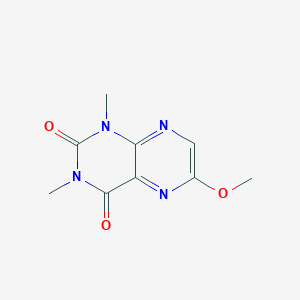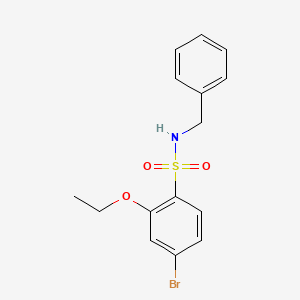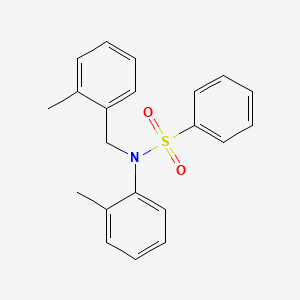
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione
描述
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines. It is also known as Molybdopterin, which is a cofactor for several enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental studies.
作用机制
The mechanism of action of 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione is based on its ability to act as a cofactor for several enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play a crucial role in various biological processes, including purine metabolism, sulfur metabolism, and detoxification of aldehydes. By acting as a cofactor, this compound enhances the activity of these enzymes, leading to the regulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on its specific applications. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In agriculture, it has been shown to promote plant growth and enhance the resistance of plants to various stresses, including drought and salinity. In environmental studies, it has been shown to be an effective biosensor for detecting pollutants in water and soil.
实验室实验的优点和局限性
The advantages of using 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione in lab experiments include its high stability, low toxicity, and ease of synthesis. It also exhibits a wide range of applications in various fields of scientific research. However, its limitations include its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and purification.
未来方向
The potential applications of 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione in scientific research are vast, and future directions for its research include:
1. Investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
2. Studying its potential as a plant growth regulator and biopesticide for enhancing crop productivity and sustainability.
3. Developing its potential as a biosensor for detecting pollutants in water and soil for environmental monitoring and remediation.
4. Investigating its potential as a catalyst for various chemical reactions, including oxidation and reduction reactions, for industrial applications.
5. Studying its potential as a fluorescent probe for imaging biological systems for diagnostic and therapeutic purposes.
6. Investigating its potential for enhancing the performance of solar cells and other energy conversion devices for renewable energy applications.
In conclusion, this compound is a versatile compound with vast potential applications in various fields of scientific research. Its unique properties as a cofactor for several enzymes make it a promising candidate for various therapeutic, agricultural, and environmental applications. Further research is needed to explore its full potential and to develop new applications for this compound.
科学研究应用
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In agriculture, it has been studied for its potential use as a plant growth regulator and as a biopesticide. In environmental studies, it has been investigated for its potential use as a biosensor for detecting pollutants in water and soil.
属性
IUPAC Name |
6-methoxy-1,3-dimethylpteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(8(14)13(2)9(12)15)11-5(16-3)4-10-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHYZNPZLPSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609517.png)
![methyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B3609523.png)
![2-(4-ethylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3609529.png)
![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3609547.png)
![methyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3609553.png)

![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)
![2,4-dichloro-N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}benzamide](/img/structure/B3609572.png)

![ethyl 4-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B3609582.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3609602.png)
![N-(tert-butyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609613.png)